3-(6-Aminopurin-9-yl)cyclopentylmethanol, also known by its IUPAC name [(1R,3S)-3-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopentyl]methanol, is a chemical compound with the molecular formula and a molecular weight of 288.35 g/mol. This compound is classified as an impurity and metabolite related to antiviral drugs, particularly in the context of anti-HIV agents. It is often studied for its potential applications in pharmaceutical research and development due to its structural similarity to nucleosides.
The synthesis of 3-(6-Aminopurin-9-yl)cyclopentylmethanol involves several steps, typically starting from ribose or other purine derivatives. A notable method includes the reaction of D-ribose with appropriate nitrogenous bases under controlled conditions to yield the desired cyclopentyl structure.
The molecular structure of 3-(6-Aminopurin-9-yl)cyclopentylmethanol can be represented using various notations:
Nc1nc(NC2CC2)c3ncn([C@H]4CC[C@@H](CO)C4)c3n1InChI=1S/C14H20N6O/c15-14-18-12(17-9-2-3-9)11-13(19-14)20(7-16-11)10-4-1-8(5-10)6-21/h7-10,21H,1-6H2,(H3,15,17,18,19)/t8-,10+/m1/s1The structure features a cyclopentyl group attached to a purine base, which is critical for its biological activity.
3-(6-Aminopurin-9-yl)cyclopentylmethanol can participate in various chemical reactions typical of purine derivatives:
The detailed reaction pathways depend on the specific conditions and reagents used.
The mechanism of action of 3-(6-Aminopurin-9-yl)cyclopentylmethanol primarily relates to its role as an antiviral agent:
Data from studies suggest that compounds with similar structures exhibit significant antiviral activity against HIV.
The physical and chemical properties of 3-(6-Aminopurin-9-yl)cyclopentylmethanol include:
Relevant data indicates that purity levels are often above 95% when analyzed using High Performance Liquid Chromatography (HPLC).
The primary applications of 3-(6-Aminopurin-9-yl)cyclopentylmethanol include:
This compound's structural characteristics make it a valuable candidate for further research into antiviral mechanisms and potential therapeutic applications.
CAS No.: 13052-09-0
CAS No.: 22868-13-9
CAS No.: 1192-42-3
CAS No.: 126084-10-4
CAS No.: 54954-14-2
CAS No.: 39492-88-1